molecular formula C43H78N7O18P3S B1263034 3-hydroxydocosanoyl-CoA

3-hydroxydocosanoyl-CoA

Cat. No. B1263034
M. Wt: 1106.1 g/mol
InChI Key: VNJQSRVXTRJVAZ-NGZXMKLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxydocosanoyl-CoA is a 3-hydroxy fatty acyl-CoA in which the 3-hydroxy fatty acyl group is specified as 3-hydroxydocosanoyl. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 3-hydroxy fatty acyl-CoA and a long-chain fatty acyl-CoA. It derives from a 3-hydroxydocosanoic acid. It is a conjugate acid of a 3-hydroxydocosanoyl-CoA(4-).

Scientific Research Applications

1. Fermentative Production of 3-Hydroxypropionic Acid

The fermentative production of 3-hydroxypropionic acid (3-HP) from malonyl-CoA, using the yeast Saccharomyces cerevisiae, represents a sustainable alternative to petrochemicals for producing important chemicals like acrylic acid and acrylamide. Enhancements in this process have been achieved by increasing the availability of the precursor malonyl-CoA and coupling the production with increased NADPH supply, leading to a substantial improvement in 3-HP production (Chen et al., 2014).

2. Biosynthetic Route for 3-Hydroxypropionate Production

The malonyl-CoA pathway has been explored as a promising route for 3-hydroxypropionate (3HP) biosynthesis, offering advantages like broad feedstock spectrum and redox neutrality. It has been successfully constructed in various species, including E. coli, yeast, and cyanobacteria, leading to significantly enhanced 3HP titer and feasibility for commercial manufacturing (Liu et al., 2017).

3. 3-Hydroxypropionic Acid Production in Methylobacterium extorquens

The construction of a malonyl-CoA pathway in Methylobacterium extorquens AM1 for generating 3-HP from methanol has shown feasibility. This approach involved overexpressing the mcr gene, leading to the production of 3-HP in an alternative host, demonstrating potential for 3-HP production from one-carbon feedstocks (Yang et al., 2017).

4. Photosynthetic Production of 3-HP from CO2

Cyanobacterium Synechocystis sp. PCC 6803 has been engineered for photosynthetic production of 3-hydroxypropionic acid (3-HP) directly from CO2. Optimization strategies, such as overexpressing acetyl-CoA carboxylase and improving NADPH supply, resulted in significant 3-HP production, demonstrating the potential of cyanobacteria as a cell factory for converting sunlight and CO2 into valuable chemicals (Wang et al., 2016).

5. Engineering of E. coli for Polyhydroxyalkanoate Production

Engineered Escherichia coli strains have been developed for direct synthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from unrelated carbon sources like glucose or glycerol. This process involved constructing a pathway for generating propionyl-CoA as a precursor, demonstrating the industrial applicability of such engineered strains in producing biodegradable plastics (Srirangan et al., 2016).

properties

Product Name

3-hydroxydocosanoyl-CoA

Molecular Formula

C43H78N7O18P3S

Molecular Weight

1106.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxydocosanethioate

InChI

InChI=1S/C43H78N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,51,54-55H,4-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/t31?,32-,36-,37-,38+,42-/m1/s1

InChI Key

VNJQSRVXTRJVAZ-NGZXMKLGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-hydroxydocosanoyl-CoA
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